molecular formula C13H20BrNO2S B13371422 4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide

4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide

Cat. No.: B13371422
M. Wt: 334.27 g/mol
InChI Key: WSYUBNKLKLADGQ-UHFFFAOYSA-N
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Description

4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Alkylation: Addition of isopropyl and methyl groups to the benzene ring.

    Sulfonation: Introduction of the sulfonamide group.

    N-alkylation: Addition of the propyl group to the nitrogen atom of the sulfonamide.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: As a potential antibacterial agent due to its sulfonamide structure.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

    Biological Studies: Investigating its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-isopropyl-1-methylbenzene
  • 4-bromo-2-isopropyl-5-methylphenol
  • 1-bromo-5-isopropyl-4-methoxy-2-methylbenzene

Uniqueness

4-bromo-2-isopropyl-5-methyl-N-propylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H20BrNO2S

Molecular Weight

334.27 g/mol

IUPAC Name

4-bromo-5-methyl-2-propan-2-yl-N-propylbenzenesulfonamide

InChI

InChI=1S/C13H20BrNO2S/c1-5-6-15-18(16,17)13-7-10(4)12(14)8-11(13)9(2)3/h7-9,15H,5-6H2,1-4H3

InChI Key

WSYUBNKLKLADGQ-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Br)C(C)C

Origin of Product

United States

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